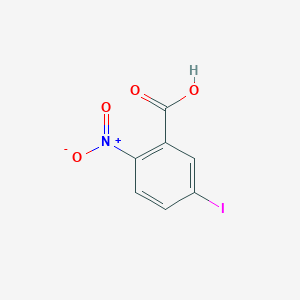

5-Iodo-2-nitrobenzoic acid

描述

Contextual Significance in Synthetic Methodologies

In the field of organic synthesis, 5-iodo-2-nitrobenzoic acid is a valuable starting material for the creation of a variety of organic heterocyclic compounds. chembk.com Its unique chemical structure, featuring an iodine atom, a nitro group, and a carboxylic acid on a benzene (B151609) ring, allows for a range of chemical transformations. These reactions include nucleophilic substitutions and coupling reactions, which are fundamental in constructing more complex molecular frameworks. cymitquimica.comchemimpex.com This versatility makes it a key component in the synthesis of pharmaceuticals, dyes, and other fine chemicals. chembk.commyskinrecipes.com

Overview of Halogenated Nitrobenzoic Acid Derivatives in Research

Halogenated nitrobenzoic acids, a class of compounds to which this compound belongs, are significant in various research areas, particularly in medicinal chemistry and materials science. solubilityofthings.com The presence of both a halogen and a nitro group on the aromatic ring imparts specific reactivity to these molecules, making them versatile building blocks. solubilityofthings.com For instance, the iodine substituent in iodo-nitrobenzoic acids enhances their utility in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Researchers are actively exploring the properties and reactivity of these compounds to develop new therapeutic agents, agrochemicals, and functional materials with customized electronic and optical properties. solubilityofthings.com

Aromatic System Activation and Directing Group Effects

The reactivity and orientation of further substitutions on the benzene ring of this compound are governed by the electronic properties of its substituents: the nitro group, the carboxylic acid group, and the iodine atom.

Electron-Withdrawing Properties of the Nitro Group on Carboxylic Acid Acidity

The nitro group (-NO2) is a strong electron-withdrawing group. vedantu.commsu.edu Its presence on the benzene ring significantly influences the acidity of the carboxylic acid group (-COOH). By withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, the nitro group stabilizes the resulting carboxylate anion formed upon deprotonation. unizin.orglibretexts.org This stabilization of the conjugate base increases the acidity of the carboxylic acid. unizin.org The -R and -I effects are more pronounced when the nitro group is at the ortho and para positions relative to the carboxylic acid. testbook.com In the case of this compound, the nitro group is ortho to the carboxylic acid, which is expected to enhance its acidity due to the ortho effect. testbook.comhcpgcollege.edu.in

Directing Group Role of Iodine in Electrophilic Substitution

In electrophilic aromatic substitution reactions, the iodine atom acts as a deactivating but ortho-, para-directing group. wikipedia.orgyoutube.com While halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack, they possess lone pairs of electrons that can be donated into the ring through resonance, directing incoming electrophiles to the ortho and para positions. youtube.com However, the reactivity of halogens in these substitutions varies, with iodine being the least reactive among them. libretexts.org For direct iodination of aromatic compounds, an oxidizing agent is often required to form a more potent electrophilic iodine species. jove.comjove.com

Comparison with Structural and Functional Analogs

The properties and synthetic utility of this compound can be better understood by comparing it with its positional isomers and other functional analogs.

Positional Isomers and Their Synthetic Implications

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the carbon skeleton. libretexts.org The various positional isomers of iodonitrobenzoic acid exhibit distinct properties and, consequently, have different synthetic applications. studysmarter.co.uk For example, the placement of the iodine and nitro groups relative to the carboxylic acid can affect the molecule's reactivity, acidity, and the regioselectivity of subsequent reactions. The synthesis of a specific positional isomer often requires a carefully planned synthetic route, taking into account the directing effects of the substituents already present on the ring. patsnap.comsmolecule.com For instance, the synthesis of 2-chloro-5-iodobenzoic acid starts from o-chlorobenzoic acid, which undergoes nitration, reduction, and then a diazotization-iodination sequence to achieve the desired substitution pattern. patsnap.com

Below is a table comparing some positional isomers of iodonitrobenzoic acid:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| 2-Iodo-3-nitrobenzoic acid | 5398-69-6 | C7H4INO4 | Iodine at position 2, Nitro at position 3 |

| 2-Iodo-4-nitrobenzoic acid | 89459-38-1 | C7H4INO4 | Iodine at position 2, Nitro at position 4 |

| 2-Iodo-5-nitrobenzoic acid | 19230-50-3 | C7H4INO4 | Iodine at position 2, Nitro at position 5 |

| 3-Iodo-5-nitrobenzoic acid | 6313-17-3 | C7H4INO4 | Iodine at position 3, Nitro at position 5 |

| 4-Iodo-2-nitrobenzoic acid | 116529-62-5 | C7H4INO4 | Iodine at position 4, Nitro at position 2 |

| 4-Iodo-3-nitrobenzoic acid | 35674-27-2 | C7H4INO4 | Iodine at position 4, Nitro at position 3 |

This table is generated based on available data and is not exhaustive. guidechem.com

2-Iodo-5-nitrobenzoic Acid

2-Iodo-5-nitrobenzoic acid is an isomer with the iodo group at the ortho position and the nitro group at the meta position relative to the carboxylic acid. This compound is a yellow crystalline solid. cymitquimica.com It is utilized in various chemical reactions, including nucleophilic substitutions, and serves as a building block for more complex molecules. cymitquimica.com Its molecular formula is C7H4INO4, and it has a molecular weight of 293.02 g/mol . cymitquimica.combiosynth.com This isomer is noted for its potential biological activity, making it a compound of interest in medicinal chemistry. cymitquimica.com

A study on the synthesis of a related compound, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, utilized 2-iodo-5-nitrobenzoic acid as a starting material. The direct nitration of 2-iodobenzoic acid was performed in a mixture of nitric acid and sulfuric acid at 135°C. beilstein-journals.org The introduction of the electron-withdrawing nitro group deshields the carbon atom attached to the iodine, as observed in a 9.6 ppm downfield shift in the 13C NMR spectrum compared to the parent 2-iodobenzoic acid. beilstein-journals.org

3-Iodo-5-nitrobenzoic Acid

3-Iodo-5-nitrobenzoic acid features both the iodo and nitro groups in the meta positions relative to the carboxyl group. It appears as a pale yellow solid with a melting point range of 164-170 °C. chemimpex.comsigmaaldrich.com This isomer is a versatile building block in organic synthesis and pharmaceutical research, often serving as a precursor for anti-inflammatory and antimicrobial agents. chemimpex.com It is also used in biochemical assays to study enzyme activity and protein interactions. chemimpex.com

4-Fluoro-2-iodo-5-nitrobenzoic Acid

4-Fluoro-2-iodo-5-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative. This compound acts as a multifunctional building block in organic synthesis, particularly for preparing heterocyclic scaffolds and pharmaceutical intermediates. The iodine atom at position 2 makes it suitable for cross-coupling reactions like the Suzuki-Miyaura reaction, while the electron-withdrawing nitro group at position 5 enhances its reactivity. The nitro group can be reduced to an amino group, and the iodine atom can be substituted via nucleophilic aromatic substitution reactions.

Another related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, is also a versatile building block for creating various heterocyclic structures due to the multiple reactive sites on the molecule. acs.orgchemicalbook.com

Steric and Electronic Influences of Substituent Position on Reactivity

The reactivity of substituted benzoic acids is governed by the interplay of steric and electronic effects of the substituents. The Hammett equation provides a framework for quantifying the electronic influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as the nitro group (-NO2), increase the acidity of benzoic acid. wikipedia.org They stabilize the negative charge on the carboxylate anion through inductive (-I) and, when in the para position, resonance (-M) effects. wikipedia.org The iodine atom also acts as an EWG through its inductive effect.

Electron-donating groups (EDGs) , in contrast, decrease acidity. Studies on 2-iodobenzamides showed that an electron-donating group at the para-position to the iodine atom enhances the reactivity of iodoarene catalysts. beilstein-journals.org The reactivity of substituted 2-iodobenzamides decreased in the order of substitution: 5-OMe > 5-Me > H > 5-Cl > 5-OAc > 5-CO2Me > 5-NO2, highlighting the impact of the electronic nature of the substituent. beilstein-journals.org

Steric Effects:

Ortho-substituents introduce steric hindrance that can force the carboxyl group out of the plane of the aromatic ring. cdnsciencepub.com This "ortho effect" generally increases the acidity of benzoic acids, regardless of the electronic nature of the substituent, by sterically inhibiting resonance in the neutral molecule. cdnsciencepub.com However, for reactions like protonation, this steric hindrance can decrease the basicity of the acid. cdnsciencepub.com

The large atomic radius of the iodine atom introduces significant steric considerations, particularly when it is in the ortho position. In the case of 2-iodo-4-nitrobenzoic acid, the iodine at the ortho position and the nitro group at the para position both contribute to the compound's electron-withdrawing character.

A study on the electrochemical reduction of ortho, meta, and para nitrobenzoic acids indicated that the process is irreversible and diffusion-controlled, with both steric and electronic effects playing a crucial role. grafiati.com Furthermore, research on ortho-substituted benzoic acids has shown that even electron-withdrawing groups like the nitro group can increase the basicity when in the ortho position, which is attributed to hydrogen bonding in the conjugate acid. cdnsciencepub.com

Structure

3D Structure

属性

IUPAC Name |

5-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOSQAPCAPOLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548519 | |

| Record name | 5-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-28-3 | |

| Record name | 5-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Iodo 2 Nitrobenzoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The preparation of 5-Iodo-2-nitrobenzoic acid relies on well-understood principles of aromatic chemistry, including direct nitration and the directing effects of substituents on the benzene (B151609) ring.

Direct Nitration of 2-Iodobenzoic Acid

The most common and direct method for synthesizing this compound is the electrophilic nitration of 2-Iodobenzoic acid. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com The 2-Iodobenzoic acid is typically dissolved in concentrated sulfuric acid before the dropwise addition of nitric acid. mdpi.com

Temperature is a critical parameter for controlling the regioselectivity of the nitration. One established procedure involves heating the reaction mixture to 135 °C and maintaining that temperature for approximately one hour. Other reported conditions include a more gradual temperature increase to 80 °C over two hours. mdpi.com Precise temperature control is essential to favor the formation of the desired 5-iodo isomer and to prevent over-nitration or decomposition of the starting material.

Yields for the direct nitration of 2-iodobenzoic acid can vary significantly based on the reaction conditions. The high-temperature method (135 °C) has reported yields ranging from 11% to 46%, with an average of 29% after purification. Another protocol reports a crude yield of 91%, however, this was found to be a mixture containing 70% of the desired this compound and 30% of the 3-iodo-2-nitrobenzoic acid isomer. In one synthesis, a 65% yield of the pure 5-nitro analogue was achieved after simple recrystallization. rsc.org

Factors affecting the yield include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the duration of the reaction. Optimization requires a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts, particularly other regioisomers. Post-reaction workup, often involving pouring the mixture onto ice to precipitate the product followed by washing and recrystallization, is crucial for isolating the pure compound and maximizing the final yield. rsc.org

Table 1: Reported Conditions for Direct Nitration of 2-Iodobenzoic Acid

| Starting Material | Reagents | Temperature | Time | Reported Yield | Notes |

|---|---|---|---|---|---|

| 2-Iodobenzoic acid | HNO₃ / H₂SO₄ | 135 °C | 1 h | 11-46% (avg. 29%) | Yield after reductive work-up and purification. |

| 2-Iodobenzoic acid | Fuming HNO₃ / H₂SO₄ | 0 °C to RT | 3 h at 0 °C, then overnight | 91% (crude mixture) | Mixture contained 70% 5-iodo and 30% 3-iodo isomer. |

| 2-Iodobenzoic acid | HNO₃ / H₂SO₄ | Not specified | Not specified | 65% rsc.org | Yield of pure substance after recrystallization. rsc.org |

Halogen-Directed Electrophilic Substitution

The regiochemical outcome of the nitration of 2-iodobenzoic acid is governed by the directing effects of the two substituents already present on the benzene ring: the iodine atom and the carboxylic acid group.

Iodine (-I): As a halogen, iodine is an ortho-, para-director. It deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect, but its lone pairs can stabilize the intermediate carbocation (arenium ion) via resonance when the attack occurs at the ortho or para positions.

Carboxylic Acid (-COOH): This group is a deactivating, meta-director. msu.edu Its strong electron-withdrawing nature (both inductive and resonance) directs incoming electrophiles to the meta position.

In the nitration of 2-iodobenzoic acid, these effects combine. The incoming nitronium ion (NO₂⁺) is directed to the position that is para to the iodine atom and meta to the carboxylic acid group. This position is C5, leading to the formation of this compound as the major product.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing substituents onto an aromatic ring, but it operates under different principles than electrophilic substitution. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions to the leaving group. georganics.sklibretexts.org

The electron-withdrawing group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. organicchemistrytutor.com While SNAr is a common reaction for compounds that already contain a nitro group and a halogen, it is not a typically reported method for the primary synthesis of this compound itself. Instead, this strategy is more relevant for subsequent reactions of this compound or its derivatives, where the iodine atom could potentially be replaced by a strong nucleophile, a reaction facilitated by the activating effect of the ortho-nitro group.

Catalytic Methods in Iodination Reactions

Purification and Isolation Techniques for High Purity

Achieving a high degree of purity for this compound is paramount for its application as a versatile intermediate in the synthesis of pharmaceuticals and other functional chemicals. google.com The purification process is designed to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities present.

Sublimation, Distillation, and Crystallization

Sublimation, distillation, and crystallization are common techniques employed for the purification of this compound and its derivatives. google.com

Crystallization is a widely used and effective method for purifying solid organic compounds like this compound. alfa-chemistry.com The principle of crystallization relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. alfa-chemistry.com For benzoic acid derivatives, recrystallization from alcohol-water mixtures or toluene (B28343) can be an effective purification method. smolecule.comgoogle.com The process generally involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. alfa-chemistry.comyoutube.com For instance, in the synthesis of 2-chloro-5-iodobenzoic acid, a related compound, the crude product is purified by refluxing in ethyl acetate (B1210297) followed by cooling to 0-5°C to induce crystallization. google.com In another example, after synthesis, 5-iodo-2-methylbenzoic acid can be crystallized by cooling the reaction mixture to 50°C or lower, with the option of adding water to enhance precipitation. google.com

The choice of solvent is a critical factor for successful crystallization. An ideal solvent should exhibit a significant difference in the solubility of the target compound at high and low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. alfa-chemistry.com

| Technique | Description | Application Example | Key Considerations |

|---|---|---|---|

| Crystallization | Purification based on differential solubility of the compound and impurities in a solvent at varying temperatures. alfa-chemistry.com | Recrystallization of 2-chloro-5-iodobenzoic acid from ethyl acetate. google.com | Solvent selection is crucial for yield and purity. smolecule.com Slow cooling promotes the formation of purer crystals. youtube.com |

| Sublimation | Purification by transitioning the solid directly to a gas phase and then re-condensing it back to a solid, leaving non-volatile impurities behind. researchgate.net | A study on iodobenzoic acid isomers utilized sublimation calorimetry to determine their standard molar enthalpies of sublimation. researchgate.net | Suitable for compounds with a sufficiently high vapor pressure below their melting point. |

| Distillation | Purification of liquid compounds based on differences in boiling points. | Not directly applicable to the solid this compound, but can be used for liquid precursors or derivatives. | A vacuum can be applied to lower the boiling point of high-boiling point compounds. |

Sublimation is another purification technique that can be applied to compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. researchgate.net This method is particularly useful for separating volatile solids from non-volatile impurities. A study on the thermodynamic properties of halobenzoic acids involved deriving the standard molar enthalpies of sublimation from the temperature dependence of their vapor pressure. researchgate.net

Distillation is primarily used for the purification of liquids and is therefore not directly applicable to the solid this compound. However, it can be employed to purify liquid starting materials or derivatives. For example, in the synthesis of methyl 5-iodo-2-methyl-3-nitrobenzoate, a derivative, vacuum distillation is used for purification.

Monitoring Purity (e.g., TLC, HPLC)

The purity of this compound and its derivatives is routinely monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). google.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. wiley-vch.de In the synthesis of 2-chloro-5-iodobenzoic acid, TLC with a petroleum ether/ethyl acetate (1/3) mobile phase is used to monitor the reaction. google.com For 5-bromo-2-iodo-3-nitrobenzoic acid, a related compound, TLC with an ethyl acetate/hexane (1:3) mobile phase is used, with the product having an Rf value of approximately 0.4. Detection is often achieved using UV light at 254 nm. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity determination. google.com It offers higher resolution and sensitivity compared to TLC. For the analysis of nitrobenzoic acid isomers, HPLC is a commonly used method. researchgate.net In the context of related iodo-nitrobenzoic acid derivatives, HPLC is used to determine chemical purity. For example, the purity of 4-iodo-3-nitrobenzoic acid methyl ester was determined by HPLC on an Inertsil ODS-3V column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. google.com HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) can also be used to confirm the molecular weight of the compound and identify impurities.

| Technique | Principle | Application Example | Typical Conditions |

|---|---|---|---|

| TLC | Separation based on differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. wiley-vch.de | Monitoring the synthesis of 2-chloro-5-iodobenzoic acid. google.com | Stationary Phase: Silica gel 60 F254. wiley-vch.deMobile Phase: Petroleum ether/ethyl acetate (1/3). google.comDetection: UV (254 nm). wiley-vch.de |

| HPLC | High-resolution separation based on the distribution of the analyte between a stationary phase (column) and a mobile phase under high pressure. google.com | Purity determination of 4-iodo-3-nitrobenzoic acid methyl ester. google.com | Column: C18 (e.g., Inertsil ODS-3V). google.comMobile Phase: Acetonitrile/water gradient with 0.1% formic acid. google.comDetection: UV (e.g., 260 nm). google.com |

Chemical Reactivity and Mechanistic Investigations

Substitution Reactions at the Aromatic Ring

The aromatic ring of 5-Iodo-2-nitrobenzoic acid is rendered electron-deficient by the strong electron-withdrawing effects of both the nitro group (-NO₂) and the carboxylic acid group (-COOH). This electronic characteristic makes the ring susceptible to attack by nucleophiles, setting the stage for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Replacement of the Iodine Atom

The iodine atom at the C-5 position serves as a leaving group in nucleophilic aromatic substitution reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov First, a nucleophile attacks the carbon atom bearing the leaving group (the iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored.

The viability of a halide as a leaving group in SNAr reactions is a critical factor. While fluoride is often the best leaving group in these reactions due to its high electronegativity which stabilizes the transition state, iodine's role is more complex. Although iodine is the least electronegative halogen, its large size can introduce steric strain in the starting material, particularly when positioned ortho to a bulky group like a nitro substituent. This strain can be relieved upon formation of the tetrahedral Meisenheimer intermediate, thereby lowering the activation energy for the reaction and making the iodo-substituted compound surprisingly reactive. researchgate.net

Influence of Nitro Group on Nucleophilic Attack

The presence of a strongly electron-withdrawing group, such as a nitro group, is a prerequisite for nucleophilic aromatic substitution to occur. libretexts.org The nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. It achieves this activation through two primary mechanisms:

Resonance Effect: The nitro group can delocalize the negative charge of the anionic Meisenheimer intermediate through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (and the leaving group). libretexts.org In the case of this compound, the nitro group is ortho to the iodine atom, allowing it to effectively stabilize the negative charge of the intermediate, which is a key factor in facilitating the substitution reaction. nih.govlibretexts.org

| Influencing Factor | Description |

| Nucleophile Attack | An electron-rich species attacks the electron-deficient carbon atom bonded to the iodine. |

| Meisenheimer Complex | Formation of a resonance-stabilized anionic intermediate. |

| Leaving Group Departure | The iodide ion is expelled, restoring the aromaticity of the ring. |

| Nitro Group Role | Activates the ring for attack and stabilizes the intermediate via resonance and induction. libretexts.orgminia.edu.eg |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reducible to an amino group (-NH₂), a transformation of significant synthetic utility. This reduction fundamentally alters the electronic properties of the molecule, as the resulting amino group is an electron-donating and ring-activating substituent. A variety of reducing agents and methods can accomplish this conversion. wikipedia.orgmasterorganicchemistry.com

Formation of Amino Derivatives

The reduction of the nitro group to an amine proceeds through a six-electron reduction. This process sequentially forms nitroso and hydroxylamino intermediates, though these are typically not isolated as they are rapidly converted to the final amine product under the reaction conditions. nih.gov The resulting product from the reduction of this compound is 2-amino-5-iodobenzoic acid. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and other complex organic molecules.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. masterorganicchemistry.com This process involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney nickel

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a positive pressure of hydrogen. google.com A key consideration when working with halogenated compounds is the potential for hydrodehalogenation (removal of the halogen atom). While Pd/C is a very common and effective catalyst, it can sometimes lead to the loss of the iodine atom. commonorganicchemistry.com In such cases, Raney nickel is often a preferred alternative as it is less prone to causing dehalogenation. commonorganicchemistry.com

| Method | Reagents & Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, Solvent (e.g., Ethanol) | 2-amino-5-iodobenzoic acid | Raney Nickel can minimize undesired dehalogenation. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe or Sn, HCl | 2-amino-5-iodobenzoic acid | A classic and widely used method for nitro group reduction. masterorganicchemistry.com |

Metal Hydride Reductions

Metal hydrides are powerful reducing agents widely used in organic chemistry. However, their application in the reduction of aromatic nitro compounds to amines is limited and often leads to different products.

Lithium aluminum hydride (LiAlH₄), a very strong reducing agent, is generally not suitable for converting aryl nitro compounds into anilines. Instead, it tends to produce azo compounds through the condensation of intermediate species. wikipedia.orgcommonorganicchemistry.com Sodium borohydride (NaBH₄) is a much milder reducing agent and is typically not reactive enough to reduce an aromatic nitro group under standard conditions. uop.edu.pk Therefore, for the specific transformation of this compound to 2-amino-5-iodobenzoic acid, metal hydride reductions are not the preferred method. Other techniques, such as catalytic hydrogenation or the use of metals in acidic media (e.g., Fe/HCl or Sn/HCl), are more reliable and commonly employed. masterorganicchemistry.com

Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, primarily due to the presence of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in the key oxidative addition step of the catalytic cycle, making the compound a valuable building block in synthetic organic chemistry. libretexts.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgchegg.com For this compound, the reaction occurs at the C-I bond, allowing for the introduction of various aryl or vinyl substituents at the 5-position.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps libretexts.orgnobelprize.org:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the carbon-iodine bond and forming an organopalladium(II) complex. The reactivity of organic halides in this step follows the order I > Br > OTf >> Cl, making iodo-substituted compounds like this compound highly reactive substrates. libretexts.orglibretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron compound. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nobelprize.org The reaction with this compound would yield a biaryl or vinyl-substituted nitrobenzoic acid derivative, a structure of interest in medicinal chemistry and materials science.

Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description | Role of this compound |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond. | The C-I bond is cleaved to form a Pd(II) intermediate. |

| Transmetalation | An organic group is transferred from the boron reagent to the Pd(II) complex. | The palladium complex accepts the new organic group. |

| Reductive Elimination | The two organic groups on the palladium complex are joined, forming the product. | The final coupled product is released, and the Pd(0) catalyst is regenerated. |

Other Palladium-Catalyzed Coupling Reactions

The reactivity of the C-I bond in this compound also makes it a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions. These reactions share a common feature in that they typically begin with an oxidative addition of the palladium catalyst to the organic halide. libretexts.orgnobelprize.org

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, with the aryl group adding across the double bond.

Stille Coupling: Involves the reaction of the aryl iodide with an organotin compound (organostannane).

Negishi Coupling: Utilizes an organozinc reagent as the coupling partner. nobelprize.org

Hiyama Coupling: Employs an organosilicon compound, which is activated by a fluoride source.

Kumada Coupling: Uses an organomagnesium reagent (Grignard reagent) to couple with the aryl iodide.

Each of these reactions provides a different pathway for carbon-carbon bond formation, expanding the synthetic utility of this compound for creating complex molecular architectures. The choice of reaction often depends on the desired coupling partner and the functional group tolerance required.

Carboxylic Acid Group Transformations

The carboxylic acid functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Esterification and Transesterification

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification is a common method where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed during the reaction. masterorganicchemistry.comresearchgate.net

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com This method can be used to convert this compound into various alkyl or aryl esters, which can be useful for protecting the carboxylic acid group or for modifying the compound's physical properties, such as solubility.

Transesterification is a process in which the alkoxy group of an ester is exchanged with another alcohol. An ester derived from this compound can undergo transesterification in the presence of a different alcohol and a catalyst (acid or base). researchgate.net This reaction is also an equilibrium process and is driven by using a large excess of the new alcohol.

Table 2: Comparison of Esterification and Transesterification

| Reaction | Reactants | Product | Catalyst | Key Condition |

|---|---|---|---|---|

| Fischer Esterification | This compound + Alcohol | Ester + Water | Acid (e.g., H₂SO₄) | Excess alcohol or water removal |

| Transesterification | Ester of this compound + New Alcohol | New Ester + Original Alcohol | Acid or Base | Excess of the new alcohol |

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is an exergonic reaction that can be promoted by catalysts. nih.govrwth-aachen.de For a substrate like this compound, the reaction conditions can be tailored to achieve decarboxylation.

Recent research has shown that multifunctional catalysts can facilitate the decarboxylation of substituted benzoic acids. nih.gov In some cases, the reaction can proceed as a tandem process where other functional groups on the ring are also transformed. For example, under a hydrogen atmosphere with a suitable bimetallic catalyst, the nitro group of a benzoic acid derivative can be reduced to an amino group, followed by or concurrent with the decarboxylation of the carboxylic acid. nih.govrwth-aachen.de This tandem reduction/decarboxylation pathway offers a versatile route to substituted anilines from readily available nitrobenzoic acids. The mechanism often involves the activation of hydrogen by the metal catalyst, which facilitates both the reduction of the nitro group and the protonolysis step required for decarboxylation. nih.gov

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound is a key strategy for both preparing new compounds for various applications and for facilitating chemical analysis.

For synthetic applications , the reactions described above are primary examples of derivatization:

Cross-coupling reactions (e.g., Suzuki-Miyaura) are used to attach new carbon-based fragments, building more complex molecules from the this compound scaffold.

Esterification converts the polar carboxylic acid into a less polar ester, which can serve as a protective group to prevent the acid from interfering with subsequent reactions at other sites on the molecule. The resulting esters can also be key intermediates for the synthesis of amides and other acid derivatives.

For analytical applications , derivatization is often performed to enhance the analyte's properties for a specific analytical technique.

Converting the carboxylic acid to a more volatile ester, such as a methyl ester, is a common strategy to make the compound suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The introduction of specific functional groups via cross-coupling can be used to create derivatives with enhanced spectroscopic properties (e.g., UV-Visible absorption or fluorescence), allowing for more sensitive detection and quantification in analytical assays.

Pre-column and Post-column Derivatization in Chromatography

In high-performance liquid chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation from other components. This modification can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). nih.govactascientific.compickeringlabs.com

Pre-column Derivatization: This approach involves reacting the analyte with a specific reagent to form a derivative with more desirable properties prior to chromatographic separation. The primary advantages of this method are that it can increase the sensitivity and selectivity of the analysis, and because the reaction occurs outside of the HPLC system, there is more flexibility in the reaction conditions (e.g., heating, longer reaction times). academicjournals.orgresearchgate.netresearchgate.net For carboxylic acids, derivatization is often necessary because they may lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with common UV-Vis or fluorescence detectors. researchgate.netresearchgate.net Reagents are chosen to introduce a moiety that is easily detectable. A potential drawback is that any excess reagent or byproducts must be chromatographically separated from the analyte derivative to avoid interference.

Post-column Derivatization: In this method, the analyte is separated in its native form on the HPLC column. After elution, the derivatizing reagent is continuously mixed with the column effluent in a reaction coil before the mixture passes to the detector. nih.govactascientific.compickeringlabs.com This technique is advantageous because it avoids the potential for multiple derivative products and eliminates interference from the derivatizing reagent during separation. actascientific.compickeringlabs.com Its success depends on rapid and reproducible reaction kinetics. pickeringlabs.com Post-column derivatization is a robust technique often used in routine analysis for a wide range of samples due to its high reproducibility. nih.gov Common reagents for post-column derivatization of amines, such as amino acids, include ninhydrin and o-phthalaldehyde (OPA). actascientific.com

Reagents for Selective Functionalization (e.g., Monobromobimane, Ellman's Reagent, Iodoacetic Acid)

Selective functionalization involves the use of reagents that react with specific functional groups. This is a cornerstone of biochemical analysis, allowing for the quantification and identification of particular molecules within complex biological matrices. While this compound is not typically used as a functionalization reagent itself, it is important to understand the classes of reagents used for such purposes, particularly for analytes like thiols.

Monobromobimane (mBBr): This is a thiol-specific fluorescent labeling reagent. mdpi.com It is weakly fluorescent on its own but reacts with thiols (R-SH) at an alkaline pH to form highly fluorescent and stable thioether derivatives. mdpi.comnih.govscispace.com This reaction allows for the sensitive detection of low-molecular-weight thiols like cysteine and glutathione at the picomole level using HPLC with fluorescence detection. mdpi.comscispace.com The derivatization is typically carried out pre-column, and the resulting derivatives are then separated and quantified. mdpi.comsemanticscholar.org

Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, is a chemical used for the colorimetric quantification of thiol groups. wikipedia.orgbmglabtech.com In a process known as the Ellman's test, DTNB reacts stoichiometrically with a thiol, cleaving the disulfide bond to release one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) per mole of thiol. wikipedia.org The TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm. wikipedia.orgbmglabtech.com Using its molar extinction coefficient (14,150 M⁻¹cm⁻¹), the concentration of thiols in a sample can be accurately determined. wikipedia.orgbroadpharm.com This method is widely used to measure free sulfhydryl content in proteins and peptides. bmglabtech.cominterchim.fr

Iodoacetic Acid: This compound and its amide derivative, iodoacetamide, are powerful alkylating agents that selectively react with the thiol groups of cysteine residues in proteins. nbinno.comcreative-proteomics.comspringernature.comwikipedia.org The reaction involves the nucleophilic attack of the cysteine's thiolate anion on the α-carbon of iodoacetic acid, displacing the iodide ion and forming a stable S-carboxymethylcysteine thioether bond. springernature.com This modification is crucial in proteomics for several reasons: it prevents the re-formation of disulfide bonds after they have been reduced, ensuring proteins remain in a denatured state for enzymatic digestion and subsequent analysis by mass spectrometry. nbinno.com This blocking of cysteine residues is a standard step in peptide mapping and protein sequencing protocols. nbinno.com

| Reagent | Target Functional Group | Reaction Product | Detection Method | Primary Application |

|---|---|---|---|---|

| Monobromobimane (mBBr) | Thiols (-SH) | Fluorescent Thioethers | Fluorescence Spectroscopy | Quantification of thiols in biological samples via HPLC. mdpi.comsemanticscholar.org |

| Ellman's Reagent (DTNB) | Thiols (-SH) | 2-nitro-5-thiobenzoate (TNB²⁻) | UV-Vis Spectrophotometry (412 nm) | Quantification of free sulfhydryl groups in proteins and peptides. wikipedia.orgbmglabtech.com |

| Iodoacetic Acid / Iodoacetamide | Thiols (-SH) of Cysteine | S-carboxymethylcysteine / S-carboxyamidomethylcysteine | Mass Spectrometry, Amino Acid Analysis | Alkylation of cysteine residues in proteomics to prevent disulfide bond formation. nbinno.comcreative-proteomics.comwikipedia.org |

Enhancement of Ionization Efficiency for Mass Spectrometry

Chemical derivatization is a powerful strategy to enhance the performance of analytes in mass spectrometry (MS), particularly for compounds that exhibit poor ionization efficiency in their native state. The goal of derivatization in this context is to introduce a chemical moiety that is more readily ionized under the conditions of the MS source (e.g., electrospray ionization or matrix-assisted laser desorption/ionization).

For carboxylic acids, derivatization can improve sensitivity by introducing a group that readily accepts a proton (for positive ion mode) or loses a proton (for negative ion mode), or a group that can be permanently charged. While direct studies on this compound are limited, the principles of derivatization for carboxylic acids are well-established. Strategies often involve converting the carboxylic acid group into an ester or an amide. This can improve the compound's volatility for gas chromatography-mass spectrometry (GC-MS) or enhance its ionization for liquid chromatography-mass spectrometry (LC-MS).

The presence of the iodo and nitro groups on the this compound molecule itself influences its MS behavior. The nitro group is strongly electron-withdrawing, which can enhance the acidity of the carboxylic proton, potentially favoring detection in negative-ion mode. Halogens like iodine can be useful in MS due to their distinct isotopic patterns, which can aid in the identification of the compound in a complex spectrum. However, these intrinsic properties may not be sufficient for trace-level analysis, necessitating derivatization to significantly boost the signal.

Formation of Hypervalent Iodine Derivatives

Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell, typically existing in a +3 (iodine(III)) or +5 (iodine(V)) oxidation state. 2-Iodobenzoic acids are common precursors for a variety of stable and useful hypervalent iodine reagents. The ortho-carboxy group acts as an internal ligand, stabilizing the hypervalent iodine center through the formation of a five-membered ring structure.

Synthesis of Benziodoxolones

Benziodoxolones are a class of cyclic hypervalent iodine(III) compounds derived from 2-iodobenzoic acids. These structures are notable for their stability and are versatile reagents in organic synthesis. The general synthesis involves the oxidation of a 2-iodobenzoic acid. nih.gov A common and environmentally friendly method uses oxone as the oxidant in the presence of sulfuric acid. nih.gov This approach provides a convenient one-pot procedure for synthesizing various substituted arylbenziodoxolones with high yields. nih.gov

For instance, 5-nitro-substituted phenylbenziodoxole can be prepared in two steps from 2-iodobenzoic acid via an oxidation-nitration sequence followed by treatment with benzene (B151609). nih.gov The presence of a strongly electron-withdrawing nitro group on the benziodoxolone ring has been shown to dramatically increase the rate of subsequent substitution reactions. nih.gov These compounds serve as precursors to other important reagents, including those used for nucleophilic fluorination. nih.gov

Electrophilic Trifluoromethylation Reagents

A significant application of benziodoxolone chemistry is in the development of electrophilic trifluoromethylating reagents, which are crucial for introducing the trifluoromethyl (–CF₃) group into organic molecules. The Togni reagents are a prominent class of hypervalent iodine(III) compounds used for this purpose. nih.govresearchgate.net These reagents are typically synthesized from 2-iodobenzoic acid precursors. wikipedia.orgbeilstein-journals.org

The synthesis involves the oxidation of the 2-iodobenzoic acid, followed by ligand exchange to introduce the trifluoromethyl group. wikipedia.orgbeilstein-journals.org For example, 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one (a Togni reagent) can be prepared from the methyl ester of 2-iodosylbenzoic acid by reacting it with Me₃SiCF₃ in the presence of a fluoride catalyst. beilstein-journals.org

The electronic properties of the aromatic ring can be modified to tune the reactivity of the reagent. Introducing an electron-withdrawing group, such as a nitro group, is hypothesized to make the hypervalent iodine center more electron-deficient, thereby increasing its reactivity toward transferring the CF₃ group. acs.org Research has demonstrated the synthesis of a nitro-substituted variant from 2-iodo-5-nitrobenzoic acid, which showed enhanced reactivity compared to its non-nitrated counterpart. acs.org

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Oxidation of 2-Iodobenzoic Acid | Sodium periodate, Oxone, or Trichloroisocyanuric acid | wikipedia.orgfigshare.com |

| 2 | Cyclization / Acylation | Acetic anhydride | wikipedia.org |

| 3 | Trifluoromethylation | Trifluoromethyltrimethylsilane (TMSCF₃) | wikipedia.orgbeilstein-journals.org |

Oxidation Reactions (e.g., 2-Iodoxybenzoic Acid, IBX)

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) compound that is a highly versatile and mild oxidizing agent. wikipedia.orgorientjchem.org It is particularly effective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgorientjchem.orgorientjchem.org

Synthesis and Properties: IBX is readily prepared by the oxidation of 2-iodobenzoic acid using strong oxidants like potassium bromate with sulfuric acid, or more commonly and safely, with Oxone (potassium peroxymonosulfate). orientjchem.orgorientjchem.org The reaction is typically performed in water, from which the IBX product crystallizes. orientjchem.org A major limitation of IBX is its insolubility in most common organic solvents, with the exception of dimethyl sulfoxide (DMSO). orientjchem.orgorientjchem.orgchemicalbook.com Commercially available IBX is often stabilized with benzoic and isophthalic acids to mitigate its shock sensitivity.

Mechanism of Oxidation: The oxidation of an alcohol by IBX is proposed to proceed through a ligand exchange, where the alcohol displaces a hydroxyl group on the iodine center. This is followed by a rate-determining "hypervalent twist," a rearrangement that moves the alkoxy group into the correct plane for a concerted, five-membered cyclic transition state, leading to the elimination of the carbonyl product and the reduced 2-iodosobenzoic acid (IBA). wikipedia.orgchemicalbook.com

The presence of a nitro group, as in a hypothetical IBX derivative of this compound, would be expected to significantly increase the oxidizing power of the reagent. The strong electron-withdrawing nature of the nitro group would make the iodine center more electrophilic and thus a stronger oxidant. This principle has been applied to create more powerful hypervalent iodine reagents for various chemical transformations.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 5-Iodo-2-nitrobenzoic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the three protons on the aromatic ring and the single proton of the carboxylic acid. The aromatic protons are all anticipated to be deshielded and appear downfield from benzene (B151609) (δ 7.26 ppm) due to the cumulative electron-withdrawing effects of the nitro, iodo, and carboxyl substituents.

The expected splitting pattern arises from spin-spin coupling between adjacent protons:

H-3: This proton is ortho to the potent electron-withdrawing nitro group and would likely be the most deshielded proton. It is coupled only to H-4, and should appear as a doublet.

H-4: Situated between H-3 and H-6, this proton would appear as a doublet of doublets, showing coupling to both neighboring protons.

H-6: This proton is ortho to the carboxylic acid group and coupled to H-4, resulting in a doublet.

-COOH: The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be concentration-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10 | Broad Singlet (br s) | N/A |

| H-3 | Highly Downfield | Doublet (d) | Jortho ≈ 7-9 Hz |

| H-4 | Downfield | Doublet of Doublets (dd) | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |

| H-6 | Downfield | Doublet (d) | Jmeta ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit seven unique signals, corresponding to the six aromatic carbons and the one carboxyl carbon. The chemical shifts are governed by the electronic effects of the substituents.

Carboxyl Carbon (-COOH): This carbon is highly deshielded due to the two attached oxygen atoms and is expected in the δ 165-175 ppm region. docbrown.info

C-2 (attached to -NO₂): The strong electron-withdrawing nature of the nitro group deshields this carbon, shifting it downfield. nih.gov

C-5 (attached to -I): The carbon atom bonded to iodine experiences a significant substituent effect. While iodine is electronegative, the "heavy atom effect" can lead to increased shielding (an upfield shift) for the directly attached carbon, a phenomenon that counters simple predictions based on electronegativity alone.

Other Aromatic Carbons: The remaining carbons (C-1, C-3, C-4, C-6) will have shifts determined by their proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Substituent Effect |

|---|---|---|

| -COOH | 165 - 175 | Deshielded by oxygen atoms |

| C-1 | ~130 - 135 | Quaternary carbon adjacent to -NO₂ |

| C-2 | ~145 - 150 | Deshielded by -NO₂ group |

| C-3 | ~125 - 130 | Influenced by ortho -NO₂ group |

| C-4 | ~135 - 145 | Influenced by ortho -I and para -NO₂ groups |

| C-5 | ~90 - 100 | Shielded by "heavy atom effect" of Iodine |

| C-6 | ~120 - 125 | Influenced by ortho -COOH group |

There is no available literature detailing the synthesis of fluorinated derivatives of this compound or their investigation through ¹⁹F NMR spectroscopy. In hypothetical studies, ¹⁹F NMR could be a powerful tool due to its high sensitivity and wide chemical shift range. It could be employed to monitor reaction kinetics where a fluorine-containing moiety is introduced or transformed, providing a clear and direct method for tracking the progress of such reactions.

Vibrational Spectroscopy (FTIR, FT-Raman)

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its functional groups.

Carboxylic Acid Group: The O-H stretching vibration is expected to be a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. docbrown.info The C=O stretching vibration will give rise to an intense peak around 1700 cm⁻¹. Other modes include the C-O stretch and O-H bend.

Nitro Group: Two prominent stretching vibrations are characteristic of the NO₂ group: an asymmetric stretch (ν_as) typically found near 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) appearing around 1330-1360 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aromatic C=C stretching modes are observed in the 1600-1450 cm⁻¹ region.

Carbon-Iodine Bond: The C-I stretching vibration is a low-energy mode and is expected to appear in the far-infrared region, typically below 400 cm⁻¹.

Table 3: Predicted Assignment of Major Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | ~920 | Medium, Broad |

| C-I Stretch | <400 | Medium |

Hydrogen bonding profoundly influences the vibrational spectrum of this compound. In the solid state, it is expected to form a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This strong interaction is the primary reason for the significant broadening of the O-H stretching band, which often appears as a wide absorption over several hundred wavenumbers. docbrown.inforesearchgate.net

Furthermore, the potential for intramolecular hydrogen bonding exists between the carboxylic acid proton and an oxygen atom of the ortho-nitro group, which would form a seven-membered ring. mdpi.comquora.com This type of interaction can also affect the position and shape of the O-H and C=O stretching bands. The presence of strong hydrogen bonding, whether inter- or intramolecular, typically shifts the C=O stretching frequency to a lower wavenumber (a red shift) compared to a non-hydrogen-bonded carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental formula of this compound. Through various ionization and analysis techniques, it provides precise data on the mass-to-charge ratio of the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula by measuring its mass with extremely high accuracy. The molecular formula of this compound is C₇H₄INO₄. HRMS distinguishes between compounds with the same nominal mass but different elemental compositions by measuring the exact mass, which is unique to a specific formula.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This calculated mass is then compared to the experimentally measured value from an HRMS instrument. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄INO₄ |

| Nominal Mass | 293 g/mol |

| Calculated Monoisotopic Mass | 292.91851 Da |

| Expected Experimental Mass Error | < 5 ppm |

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for separating and identifying components in a mixture. The choice between them for analyzing this compound depends on the compound's volatility and thermal stability. Given its carboxylic acid group, LC-MS is generally the more suitable method.

In an LC-MS analysis, the compound would first be separated from any impurities on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In negative ion mode ESI, the carboxylic acid group readily deprotonates to form the [M-H]⁻ molecular anion.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. For nitroaromatic carboxylic acids, common fragmentation pathways include:

Decarboxylation: Loss of the carboxyl group as CO₂ (a neutral loss of 44 Da).

Loss of Nitro Group: Expulsion of NO₂ (46 Da) or NO (30 Da). nih.govresearchgate.net

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity of the compound. nih.gov For example, a study on the fragmentation of nitroaromatic compounds using ESI-MS/MS revealed that decarboxylation is one of the most frequent fragmentation reactions for nitrobenzoic acids. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure

In the solid state, the this compound molecule is expected to be largely planar. The benzene ring itself is aromatic and therefore flat. However, steric hindrance between the adjacent carboxylic acid and nitro groups at the ortho positions likely forces one or both of these groups to twist out of the plane of the benzene ring. This twisting minimizes repulsive steric interactions. The extent of this torsion is a key conformational feature that would be precisely determined by X-ray crystallography.

The proximity of the carboxylic acid group (-COOH) and the nitro group (-NO₂) at the ortho positions creates the potential for an intramolecular hydrogen bond. This would involve the acidic proton of the carboxyl group and one of the oxygen atoms of the nitro group, forming a stable six or seven-membered ring. However, studies on the parent compound, 2-nitrobenzoic acid, suggest that in the solid state, intramolecular bonding is not favored. quora.com Instead, molecules often arrange into dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. quora.com This intermolecular arrangement is a common and highly stable motif for carboxylic acids in the solid state. It is therefore probable that this compound would also favor this intermolecular dimeric hydrogen bonding over an intramolecular bond.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that govern how molecules pack together in a crystal. scirp.org By mapping properties onto this unique molecular surface, one can dissect the contributions of different types of contacts.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

O···H/H···O Interactions: These would be the most significant contributors, primarily representing the strong hydrogen bonds forming the carboxylic acid dimers. nih.gov

H···H Interactions: These contacts, representing van der Waals forces, typically account for a substantial portion of the crystal packing. scirp.org

Halogen Bonding (I···O): The iodine atom is a potential halogen bond donor, and it could form interactions with the oxygen atoms of the nitro or carboxyl groups of neighboring molecules.

The analysis generates a 2D "fingerprint plot," which graphically summarizes the proportion of each type of intermolecular contact, providing a quantitative understanding of the forces holding the crystal lattice together. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on 5-Iodo-2-nitrobenzoic acid are not prominent in the literature, the methodology has been applied to structurally related nitroaromatic compounds to understand their dynamic behavior, particularly in biological systems.

For instance, MD simulations have been employed to investigate the interaction of nitrobenzene (B124822), a related nitroaromatic compound, within the active site of enzymes like nitrobenzene dioxygenase. nih.govnih.gov These simulations provide critical information on how the substrate is positioned for oxidation, the role of key amino acid residues, and the influence of water molecules. nih.gov A simulation of the oxygenase component of the nitrobenzene dioxygenase (NBDO) system was carried out using the AMBER force field, which required the development of new parameters to accurately describe the iron centers in the enzyme. nih.govnih.gov Such studies reveal that the architecture of the enzyme's active site is stabilized by crucial hydrogen bonds and that specific residues, like Asn258, are vital for positioning the substrate correctly for the chemical reaction. nih.gov

Applying a similar approach to this compound could elucidate its potential interactions with biological macromolecules, predicting its binding modes to target proteins and the dynamic stability of the resulting complex. These simulations would rely on force fields that accurately describe the interactions of the iodo, nitro, and carboxylic acid functional groups.

Table 1: Parameters Used in a Representative MD Simulation of a Related System (Nitrobenzene Dioxygenase) This table is based on a study of a related system and illustrates the types of parameters required for such a simulation.

| Parameter Type | Description | Value/Method |

| Force Field | Defines the potential energy function of the system | AMBER ff99SB nih.gov |

| System Minimization | Energy minimization steps to relax the structure | 500 steps of steepest descent followed by 2500 steps of conjugate gradient nih.gov |

| Solvent Model | Representation of water in the simulation | Explicit water environment nih.gov |

| Special Parameters | Required for non-standard components like metal centers | Newly developed parameters for the mononuclear iron center and Rieske cluster nih.govnih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or toxicity. For this compound, QSAR models developed for analogous nitroaromatic compounds (NACs) and substituted benzoic acids can provide valuable predictions about its potential biological effects. nih.govdergipark.org.trnih.gov

QSAR studies on the toxicity of nitroaromatics have identified several key molecular descriptors that are highly relevant. nih.gov These descriptors often fall into categories such as electronic, steric, and hydrophobic properties. For example, the toxicity of NACs towards various organisms has been successfully modeled using descriptors like the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), and the octanol/water partition coefficient (KOW), which represents hydrophobicity. nih.gov

In one study on nitrobenzene derivatives, electronic properties such as hyperpolarizability and the conductor-like screening model (COSMO) area were used to model toxicity. dergipark.org.tr The results indicated that second-order hyperpolarizability was a particularly effective descriptor. dergipark.org.tr Another QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

These findings suggest that a QSAR model for this compound and its analogs would likely need to incorporate similar descriptors. The presence of the iodo-substituent would significantly influence hydrophobicity and electronic properties, making it a critical feature in any predictive model.

Table 2: Key Molecular Descriptors in QSAR Models for Analogous Nitroaromatic Compounds

| Descriptor | Type | Relevance to Biological Activity | Reference |

| KOW (Octanol/Water Partition Coefficient) | Hydrophobicity | Affects transport and accumulation in biological systems. Increased hydrophobicity can enhance toxicity. | nih.gov |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Relates to the ability of a molecule to accept electrons; important for predicting reactivity and toxicity mechanisms. | nih.govchitkara.edu.in |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electronic | Indicates the electron-donating ability of a molecule. | nih.gov |

| Second-Order Hyperpolarizability (γ) | Electronic | Found to be a strong descriptor for the toxicity of nitrobenzene derivatives. | dergipark.org.tr |

| Molar Refractivity | Steric/Electronic | Relates to the volume of the molecule and its polarizability; influences binding to biological targets. | nih.gov |

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers methods to predict the reactivity of molecules and explore potential reaction pathways. For this compound, quantum chemical calculations can be used to determine its electronic structure, which governs its chemical behavior.

The reactivity of aromatic compounds is heavily influenced by the nature and position of their substituents. In this compound, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the carboxylic acid (-COOH) group is also deactivating, while the iodo (-I) group is deactivating but ortho-, para-directing.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the energies of molecular orbitals (e.g., HOMO and LUMO). The energy of the LUMO is particularly important as it indicates the propensity of a molecule to accept an electron, suggesting sites susceptible to nucleophilic attack. chitkara.edu.in A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Furthermore, computational methods can model the transition states and reaction energy profiles for potential transformations of this compound. This allows for the theoretical investigation of various reaction pathways, such as the reduction of the nitro group to an amino group or the displacement of the iodo substituent via nucleophilic substitution. Such calculations are essential for understanding reaction mechanisms and predicting the feasibility of different synthetic routes. Studies on other substituted nitrobenzoic acids have utilized high-level quantum chemical methods to validate experimental thermochemical data, demonstrating the power of these theoretical approaches in accurately determining molecular properties related to stability and reactivity. nih.gov

Applications in Advanced Materials and Specialized Chemical Synthesis

Building Block in Complex Organic Synthesis

In the realm of organic synthesis, compounds that provide a reliable and versatile starting point for the construction of more complex molecular architectures are known as building blocks. 5-Iodo-2-nitrobenzoic acid fits this description perfectly, offering chemists a platform to introduce specific functionalities and build intricate molecular frameworks. The presence of the nitro group is particularly advantageous, as it can be readily transformed into other functional groups, such as an amino group, which is a key component in many biologically active compounds. This versatility allows for its use in the multistep synthesis of a wide array of organic molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound is a valuable precursor for synthesizing various heterocyclic scaffolds. The reactive nature of both the iodo and nitro substituents facilitates cyclization reactions to form these ring systems. For example, the reduction of the nitro group to an amine provides a nucleophilic center that can react intramolecularly with a group derived from the carboxylic acid or a substituent introduced at the iodine position. This strategy is employed to construct nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Synthetic Reactions Utilizing this compound Derivatives for Heterocycle Formation

| Reaction Type | Reactant(s) | Resulting Heterocycle | Significance |

|---|---|---|---|

| Reductive Cyclization | Derivative of this compound | Indole or Quinoline derivatives | Core structures in many pharmaceuticals. |

| Palladium-catalyzed coupling followed by cyclization | This compound ester and an alkyne | Fused heterocyclic systems | Applications in organic electronics and dyes. |

This table is illustrative and based on general synthetic pathways for similar compounds.

Pharmaceutical intermediates are the chemical building blocks that form the basis for the synthesis of active pharmaceutical ingredients (APIs). The structural features of this compound make it an important intermediate for certain APIs. Its derivatives, such as 5-iodo-2-methylbenzoic acid, are explicitly used in the synthesis of drugs like canagliflozin, a treatment for type 2 diabetes. The iodo and nitro groups allow for precise chemical modifications necessary to build the complex structures of modern medicines. The purity of these intermediates is critical, as even trace impurities can affect the efficacy and safety of the final drug product.

The utility of this compound extends to its role as a precursor for a variety of bioactive molecules. The term "bioactive" refers to a compound that has a specific biological effect. The nitro group is a versatile functional handle; its reduction to an amine is a key step in the synthesis of many bioactive frameworks. Furthermore, the iodine atom can be substituted through various coupling reactions, such as Suzuki or Sonogashira couplings, to introduce complex carbon-based fragments, a common strategy in drug discovery to explore new chemical space and optimize biological activity.

Development of New Reagents and Catalysts

Beyond its role as a structural building block, this compound and its derivatives are instrumental in the development of novel reagents and catalysts that facilitate organic reactions.

Molecular iodine (I₂) has been recognized for over a century as a catalyst for numerous organic transformations. It can act as a Lewis acid, accepting electron density to activate substrates in reactions. While this compound itself is not the catalyst, its derivatives, particularly hypervalent iodine compounds, are powerful oxidizing agents and reagents in their own right. For instance, 2-iodobenzoic acid can be oxidized to generate 2-iodoxybenzoic acid (IBX), a well-known oxidizing agent. Derivatives of iodobenzoic acid have been developed as pre-catalysts for in-situ generation of IBX-type reagents, which are used in the oxidation of alcohols to aldehydes and ketones. These catalytic systems, which can be derived from iodinated benzoic acids, highlight the broader utility of this class of compounds in catalysis.

Table 2: Iodine-Based Catalysis Concepts

| Catalyst/Reagent Type | Origin | Role | Example Application |

|---|---|---|---|

| Molecular Iodine (I₂) | Elemental | Lewis Acid, Halogen Bond Donor | Cycloadditions, Michael reactions. |

| Hypervalent Iodine (V) Reagents (e.g., IBX) | Oxidation of 2-Iodobenzoic acid derivatives | Oxidizing Agent | Selective oxidation of alcohols. |

To simplify purification processes and enable catalyst recycling, reagents and catalysts can be immobilized on solid supports, such as polymers. This approach combines the reactivity of the chemical agent with the practical advantages of heterogeneous systems, where the reagent can be removed by simple filtration. Derivatives of this compound can be anchored to a polymer backbone to create polymer-supported reagents. For example, a polymer-supported version of an oxidizing agent derived from an iodobenzoic acid could be used to perform oxidations without contaminating the product with spent reagent. This methodology is highly valued in pharmaceutical and fine chemical synthesis for its efficiency, safety, and alignment with the principles of green chemistry.

Radiopharmaceutical Synthesis and Molecular Radiotherapy

The synthesis of radiopharmaceuticals for molecular radiotherapy is a highly specialized field that combines organic chemistry with nuclear medicine. The goal is to create molecules that can selectively target diseased cells, such as cancer cells, and deliver a cytotoxic dose of radiation. A key component of this process is the selection of an appropriate radionuclide and a targeting molecule. Iodine isotopes are of particular interest due to their diverse decay characteristics, which make them suitable for both imaging and therapy.

Radiolabeling with Iodine Isotopes (e.g., ⁵-[¹²⁷/¹²⁵I]Iodo-2′-deoxyuridine)